molecular formula C23H23Cl2N3O3 B10868853 ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B10868853
M. Wt: 460.3 g/mol
InChI Key: DVMNASDZLPIPBY-UHFFFAOYSA-N
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Description

ETHYL 4-{[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . This is followed by further functionalization to introduce the chloro and ethyl groups, and finally, the pyrazinecarboxylate moiety is added through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

ETHYL 4-{[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23Cl2N3O3

Molecular Weight

460.3 g/mol

IUPAC Name

ethyl 4-[5-chloro-3-(4-chlorophenyl)-1-methylindole-2-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H23Cl2N3O3/c1-3-31-23(30)28-12-10-27(11-13-28)22(29)21-20(15-4-6-16(24)7-5-15)18-14-17(25)8-9-19(18)26(21)2/h4-9,14H,3,10-13H2,1-2H3

InChI Key

DVMNASDZLPIPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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